1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea, sulfuric acid, commonly referred to as PZM21, is a synthetic compound that acts as a potent and selective μ-opioid receptor agonist. The compound is notable for its bias towards G-protein signaling pathways over β-arrestin recruitment, which may reduce the common side effects associated with traditional opioid analgesics while maintaining their analgesic properties .
PZM21 was developed as part of research efforts to create safer opioid medications. It is derived from modifications of existing opioid structures to enhance therapeutic effects while minimizing adverse reactions. The synthesis and characterization of PZM21 have been documented in various pharmacological studies and chemical databases .
The synthesis of PZM21 involves several key steps:
The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the urea bond. Reaction monitoring is conducted using techniques like thin-layer chromatography (TLC) to assess the progress of the synthesis .
PZM21 has a complex molecular structure characterized by a urea linkage connecting two distinct substituents:
The molecular formula for PZM21 can be represented as CHNOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Key structural data includes:
PZM21 undergoes various chemical reactions typical for compounds containing amines and ureas. These can include:
The stability of PZM21 in different pH environments has been assessed, revealing that it maintains integrity in physiological conditions but may degrade under extreme acidic or basic conditions .
PZM21 exerts its pharmacological effects primarily through selective activation of μ-opioid receptors. Upon binding to these receptors, it initiates intracellular signaling cascades involving G-protein activation, leading to analgesic effects.
Studies have shown that PZM21 has an effective concentration (EC50) of approximately 4.6 nM at μ-opioid receptors, indicating its potency compared to other opioid agonists . The biased signaling mechanism suggests reduced side effects commonly associated with opioids, such as respiratory depression.
PZM21 is primarily used in scientific research settings, particularly in studies focused on pain management and opioid pharmacology. Its unique properties make it a candidate for further investigation into safer opioid alternatives that minimize side effects while providing effective analgesia. Additionally, ongoing studies are exploring its potential applications in treating conditions where traditional opioids pose significant risks due to their side effect profiles .
CAS No.: 659-40-5
CAS No.: 80214-56-8
CAS No.:
CAS No.:
CAS No.: 5145-48-2
CAS No.: 25088-57-7